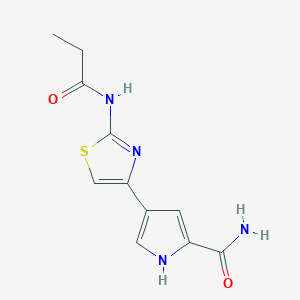

4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and synthetic organic chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives involves the reaction of acid chlorides with amines, as seen in the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide . Similarly, the synthesis of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides involves a series of reactions starting from ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate . The synthesis of pyrrole derivatives, such as those described in paper , utilizes the Paal-Knorr method for the construction of the pyrrole ring. These methods could potentially be adapted for the synthesis of "4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide."

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic techniques, including IR, NMR (1H, 13C, and 2D), and mass spectrometry . Stereochemical investigations, such as those conducted on diastereomeric thiazolidine derivatives, utilize NMR spectroscopy to assign configurations of stereogenic centers . These techniques would be essential in confirming the structure of "4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide" once synthesized.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is explored through their functionalization reactions. For example, the functionalization reactions of pyrazole derivatives are studied to understand the mechanisms involved . The reactivity of thiazole derivatives, as precursors for the synthesis of more complex molecules, is also of interest . These studies provide a foundation for predicting the chemical reactions that "4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are important for their potential application in drug development. The in vitro anticancer activity of pyrrole-carboxamide derivatives is evaluated, and their ADME (absorption, distribution, metabolism, and excretion) properties are predicted computationally . These evaluations are crucial for assessing the drug-likeness and potential therapeutic applications of "4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide."

Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Chemistry

The synthesis and application of heterocyclic compounds related to 4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide have been extensively explored due to their potential in various fields of chemistry and biology. For example, the synthesis of pyrrole derivatives through chain heterocyclization has demonstrated the versatility of these compounds in constructing complex molecules. The Paal-Knorr method, among others, has been employed for the efficient addition of pyrrole units, showcasing the compound's utility in synthetic organic chemistry (M. Vovk et al., 2010).

Antimicrobial Activity

Compounds structurally similar to 4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide have demonstrated significant antimicrobial properties. Research on derivatives of pyrrole, incorporating elements like chlorine and amide, has identified several molecules with high anti-staphylococcus activity, emphasizing their potential as antimicrobial agents (2020). Similarly, the microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives has revealed substantial antibacterial and antifungal activities, further highlighting the therapeutic potential of these compounds (J. Raval et al., 2012).

Drug Discovery and Development

In the realm of drug discovery, the structural flexibility and reactivity of pyrrole-2-carboxamide derivatives offer a rich foundation for developing novel therapeutics. The synthesis of novel pyrazine-substituted 1H-pyrrole-2-carboxamides and related heterocycles, as part of a drug discovery program, underscores the importance of these compounds in medicinal chemistry. These efforts have led to the identification of bicyclic analogues and novel compounds with potential pharmacological activities (R. Howells et al., 2022).

Eigenschaften

IUPAC Name |

4-[2-(propanoylamino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-2-9(16)15-11-14-8(5-18-11)6-3-7(10(12)17)13-4-6/h3-5,13H,2H2,1H3,(H2,12,17)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXIMJZPKUSHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)C2=CNC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-propanamido-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2506503.png)

![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)

![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)

![3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)

![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)